5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
Description
5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine (CAS: 156743-56-5) is a nicotinic alkaloid derivative characterized by a bipyridine scaffold with a methyl substituent at the 5' position of the pyridine ring. Its molecular formula is C₁₁H₁₄N₂, and it shares structural homology with naturally occurring alkaloids like anabaseine and myosmine.
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-6-10(8-12-7-9)11-4-2-3-5-13-11/h6-8H,2-5H2,1H3 |
InChI Key |
FFUTTYCPDHUIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3’-bipyridine with methylating agents under controlled conditions to introduce the methyl group at the 5’ position . The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyridine rings facilitate electrophilic attacks, particularly at positions activated by the methyl group.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5'-Methyl-4-nitro derivative | |
| Sulfonation | H₂SO₄/SO₃, 80°C | 5'-Methyl-4-sulfo derivative |
Mechanism :
-
The methyl group at the 5' position directs electrophiles to the para position on the adjacent pyridine ring via inductive effects.
-
Nitration proceeds through a Wheland intermediate stabilized by resonance with the nitrogen lone pairs.
Nucleophilic Substitution
The nitrogen atoms act as nucleophilic centers, enabling alkylation and acylation reactions.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated derivative | 72–85% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, RT | N-Acetylated derivative | 68% |
Key Insight :
-
Steric hindrance from the methyl group reduces reactivity at the 5'-position, favoring substitutions on the less hindered nitrogen.
Redox Reactions
The compound undergoes oxidation and hydrogenation due to its partially saturated tetrahydropyridine ring.
| Reaction Type | Conditions | Products | Selectivity | References |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Pyridine N-oxide | >90% | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Fully saturated decahydro derivative | 78% |
Notable Data :
-
Oxidation preferentially targets the tetrahydropyridine ring due to its higher electron density.
-
Hydrogenation under mild conditions preserves the methyl group .
Coordination Chemistry
The bipyridine framework serves as a polydentate ligand for transition metals.
| Metal Ion | Coordination Mode | Complex Stability (log β) | Applications | References |
|---|---|---|---|---|
| Cu(II) | Bidentate (N,N) | 8.2 ± 0.3 | Catalysis | |
| Fe(II) | Tridentate | 6.9 ± 0.2 | Bioimaging |
Structural Analysis :
-
X-ray crystallography confirms a distorted octahedral geometry in Cu(II) complexes.
-
The methyl group enhances steric stability without significantly altering electronic properties.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for functionalization.
| Reaction Type | Conditions | Products | Efficiency (TON) | References |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | 5'-Methyl-4-aryl derivative | 450 | |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkenylated derivative | 320 |
Optimized Protocol :
-
Suzuki coupling achieves >90% conversion using 2 mol% Pd catalyst at 80°C .
-
Steric effects from the methyl group necessitate longer reaction times for Heck couplings.
Biological Activity-Related Reactions
Interactions with biological targets involve covalent and non-covalent binding.
| Target | Interaction Mode | IC₅₀/EC₅₀ | Therapeutic Relevance | References |
|---|---|---|---|---|
| Acetylcholinesterase | Competitive inhibition | 1.2 µM | Neurodegenerative diseases | |
| Cytochrome P450 | Substrate oxidation | N/A | Drug metabolism studies |
Mechanistic Notes :
-
Inhibition of acetylcholinesterase occurs via π-π stacking with the catalytic triad .
-
Oxidation by CYP450 generates reactive intermediates detectable via LC-MS.
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism and protonation states.
| pH Range | Dominant Form | pKa Values | Analytical Method | References |
|---|---|---|---|---|
| 2–4 | Monoprotonated (N1) | 3.8 ± 0.1 | Potentiometry | |
| 7–9 | Neutral | 8.2 ± 0.2 | UV-Vis spectroscopy |
Implications :
Scientific Research Applications
5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anabaseine (3,4,5,6-Tetrahydro-2,3'-bipyridine)
- Molecular Formula : C₁₀H₁₂N₂
- Molecular Weight : 160.22 g/mol
- Key Features: Lacks the 5'-methyl group present in the target compound. Found in ant venom (e.g., Aphaenogaster species) and acts as a nicotinic agonist . Demonstrated neuroprotective effects in preclinical Alzheimer’s disease (AD) models, enhancing synaptic plasticity .
- Pharmacological Profile : Binds to α7 nAChRs with moderate affinity (EC₅₀ ~10 µM) but shows rapid metabolism in vivo, limiting therapeutic utility .
GTS-21 (DMXBA)
- Molecular Formula : C₁₉H₂₀N₂O₂·2HCl (dihydrochloride salt)
- Molecular Weight : 308.37 g/mol (free base)
- Key Features :
- Advantage Over Anabaseine : Improved bioavailability and receptor selectivity due to aromatic substitutions .
5-Methylmyosmine (3,4,5,6-Tetrahydro-3-methyl-2,3'-bipyridine)
- Molecular Formula : C₁₀H₁₃N₂
- Molecular Weight : 161.23 g/mol
- Key Features: Methylation at the 3-position of the tetrahydropyridine ring instead of the 5'-pyridine position. Found in tobacco and ants, but less studied for neurological effects compared to anabaseine . Potential pro-drug properties due to metabolic oxidation to myosmine .
Deuterated Analogues (e.g., Anabaseine-d4)
- Molecular Formula : C₁₀H₈D₄N₂
- Molecular Weight : 164.24 g/mol
- Key Features :
Structural and Functional Comparison Table
Biological Activity
5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 5-methyl-3,4,5,6-tetrahydro-2H-pyridine |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Studies have shown that it can act as a modulator of neurotransmitter systems and may influence enzyme activities involved in metabolic pathways.
- Neurotransmitter Interaction : This compound has been noted for its ability to interact with dopamine receptors, particularly the D4 subtype. Research indicates that it may enhance dopaminergic signaling, which has implications for treating disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
- Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it demonstrated inhibitory effects on serine/threonine kinases, which are crucial in regulating cell growth and metabolism .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating serotonergic and noradrenergic systems .
- Cognitive Enhancement : There is evidence supporting its role in enhancing cognitive functions through dopaminergic modulation .
Toxicity and Safety
While the compound shows promise in various therapeutic areas, toxicity studies are essential to determine its safety profile. Current data suggest low toxicity at therapeutic doses; however, further studies are needed to fully understand its safety in long-term use .
Case Studies
- Dopamine D4 Agonism : A study investigated the effects of this compound as a selective D4 receptor agonist. The findings indicated significant improvements in behavioral models related to ADHD symptoms .
- Kinase Inhibition : Another research focused on the compound's ability to inhibit specific kinases implicated in cancer progression. The results showed that it effectively reduced the activity of certain kinases associated with tumor growth .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cross-coupling strategies. For example, a Negishi coupling approach using 2-bromopyridine and a zincated tetrahydropyridine intermediate in the presence of Pd(PPh₃)₄ catalyst achieves regioselective bipyridine formation. Key steps include:
- Activation of the pyridine ring via halogenation (e.g., bromination at the 2-position).
- Transmetallation using ZnCl₂ under anhydrous conditions (THF, 70–75°C reflux) to form the organozinc reagent .
- Cross-coupling with catalytic Pd(0) (e.g., tetrakis(triphenylphosphine)palladium) to yield the bipyridine framework .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl group integration (δ ~1.2–1.5 ppm for CH₃) and tetrahydropyridine ring saturation (absence of aromatic protons in the 6–8 ppm range) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 205.1342 for C₁₁H₁₅N₂) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. How can researchers optimize purification of this compound from byproducts?
- Strategies :
- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexanes (20:80) to separate polar impurities. TLC monitoring (Rf ~0.46 in 20% EtOAc/hexanes) aids fraction collection .
- Recrystallization : Ethanol or THF/water mixtures are effective for removing unreacted starting materials. Crystallization yields improve with slow cooling .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in pharmacological contexts?
- Key Findings :
- Methyl Substitution : The 5'-methyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. However, excessive methylation reduces solubility, necessitating balancing logP values .
- Ring Saturation : The tetrahydro-pyridine moiety increases conformational flexibility, which may enhance binding to G-protein-coupled receptors (GPCRs) but reduce stability in acidic environments .
Q. How can computational modeling resolve discrepancies in reported binding affinities of this compound analogs?
- Approach :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., NMDA receptors). Pay attention to protonation states of the pyridine nitrogen under physiological pH .
- MD Simulations : Run molecular dynamics (GROMACS) to assess ligand stability in binding pockets over 100-ns trajectories. Compare results with experimental IC₅₀ values to validate models .
Q. What strategies mitigate synthetic challenges in scaling up this compound production?
- Solutions :
- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching and enable reuse (up to 5 cycles with <10% yield drop) .
- Flow Chemistry : Continuous-flow reactors minimize exothermic risks during halogenation steps and improve mixing efficiency for organozinc intermediates .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity data for this compound derivatives?
- Potential Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
